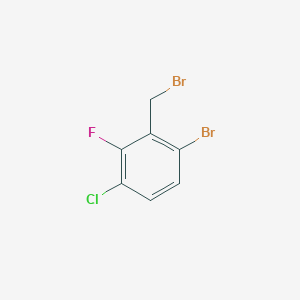

6-Bromo-3-chloro-2-fluorobenzyl bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

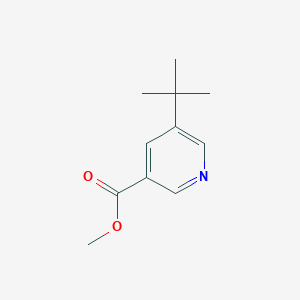

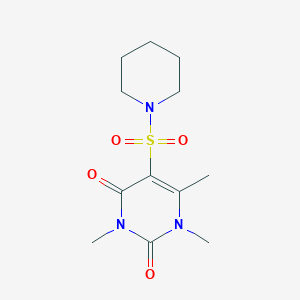

“6-Bromo-3-chloro-2-fluorobenzyl bromide” is a chemical compound with the CAS Number: 1820741-85-2 . Its IUPAC name is 1-bromo-2-(bromomethyl)-4-chloro-3-fluorobenzene . It is a solid at ambient temperature .

Molecular Structure Analysis

The molecular weight of “this compound” is 302.37 . Its InChI code is 1S/C7H4Br2ClF/c8-3-4-5(9)1-2-6(10)7(4)11/h1-2H,3H2 .Physical And Chemical Properties Analysis

“this compound” is a solid at ambient temperature . It has a molecular weight of 302.37 .Wissenschaftliche Forschungsanwendungen

Synthesis of Radiotracers and Neuroleptics :

- Hatano, Ido, and Iwata (1991) described the synthesis of o- and p- [18F]fluorobenzyl bromides, including methods similar to 6-Bromo-3-chloro-2-fluorobenzyl bromide, for use in the preparation of labeled neuroleptics and radiotracers for positron emission tomography (PET) (Hatano, Ido, & Iwata, 1991).

Role in Enzymatic Processes :

- Research by Reynolds et al. (1988) explored the differential reactivity of halomethylbenzoyl formates, including compounds structurally related to this compound, with enzymes. These compounds ranged from normal substrates to potent competitive inhibitors, influencing enzymatic pathways (Reynolds, Garcia, Kozarich, & Kenyon, 1988).

Development of Anticancer Agents :

- Mohideen et al. (2017) synthesized a new compound, 2,9-bis(2-fluorobenzyl)-β-carbolinium bromide, through a process involving 2-fluorobenzyl bromide. This compound has potential as an anticancer agent (Mohideen, Kamaruzaman, Meesala, Rosli, Mordi, & Mansor, 2017).

Investigation in Electrochemical Processes :

- Horio et al. (1996) studied the electrochemical fluorination of halobenzenes, which includes compounds analogous to this compound. This research provided insights into side reactions during the fluorination process (Horio, Momota, Kato, Morita, & Matsuda, 1996).

Synthesis of Novel Complexes for Cytotoxicity Studies :

- Patil et al. (2011) described the synthesis of bromo and chloro complexes, including those structurally related to this compound, for preliminary cytotoxicity studies, indicating potential in biomedical research (Patil, Deally, Hackenberg, Kaps, Müller‐Bunz, Schobert, & Tacke, 2011).

Safety and Hazards

This compound is considered hazardous. It has a GHS05 pictogram, with the signal word “Danger”. It may cause severe skin burns and eye damage, and may also cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

6-Bromo-3-chloro-2-fluorobenzyl bromide is a chemical compound with a molecular weight of 302.37 It’s often used in organic synthesis , suggesting that its targets could be various depending on the specific reactions it’s involved in.

Mode of Action

It’s known to be used in suzuki–miyaura coupling , a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

It’s used in the synthesis of 4-chlorobenzoimidazo , indicating that it may be involved in the biochemical pathways leading to the formation of this compound.

Result of Action

It’s known that the compound can cause burns of eyes, skin, and mucous membranes . This suggests that it has a significant impact at the cellular level, likely causing cell damage or death in tissues it comes into contact with.

Eigenschaften

IUPAC Name |

1-bromo-2-(bromomethyl)-4-chloro-3-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2ClF/c8-3-4-5(9)1-2-6(10)7(4)11/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOMIPLMFXHBMQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)F)CBr)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2ClF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2437461.png)

![dimethyl 2-{[(6-chloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate](/img/structure/B2437462.png)

![3-(cyclopropanecarboxamido)-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2437463.png)

![1-[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2437464.png)

![3-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B2437465.png)

![(6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride](/img/structure/B2437466.png)

![1-[2-(Adamantan-1-yl)ethoxy]-3-(morpholin-4-yl)propan-2-yl 2-chlorobenzoate hydrochloride](/img/structure/B2437468.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2437479.png)